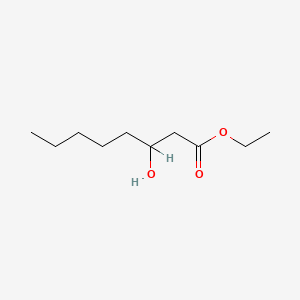

Ethyl 3-hydroxyoctanoate

Description

Propriétés

IUPAC Name |

ethyl 3-hydroxyoctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWUJHSTGYCXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864046 | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless clear liquid; Wine-like aroma with fruity floral notes | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

275.00 to 276.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl (±)-3-hydroxyoctanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.947-0.955 (20°) | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7367-90-0 | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxyoctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-HYDROXYOCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RC31Z1JXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-3-hydroxyoctanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Principle and Reaction Mechanism

The Reformatsky reaction involves the reaction of an α-haloester (such as ethyl bromoacetate) with an aldehyde (in this case, octanal) in the presence of zinc metal to form β-hydroxy esters. The zinc inserts into the carbon-halogen bond forming a zinc enolate, which then adds to the aldehyde carbonyl to give the β-hydroxy ester after protonation.

Optimized Procedure

- Scale: Optimized at 0.1 mole scale to prevent runaway reactions.

- Reagents: Zinc granules (2 equiv), aldehyde (0.1 mol), ethyl bromoacetate (2 equiv).

- Solvent: Tetrahydrofuran (THF), refluxing at 66 °C.

- Addition: Zinc is added to refluxing THF, followed by rapid addition of aldehyde and ethyl bromoacetate in quick succession.

- Reaction Time: Rapid reflux for 1 minute, then cooling to room temperature with stirring.

- Workup: Removal of THF, dissolution in hexanes, aqueous quenching, washing with water, acid, and brine, drying over sodium sulfate, and evaporation.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Zinc | 2 equivalents (6.5 g for 0.1 mol scale) |

| Aldehyde (Octanal) | 0.1 mol |

| Ethyl bromoacetate | 2 equivalents (0.2 mol) |

| Solvent | THF (200 mL) |

| Temperature | Reflux (66 °C) |

| Reaction Time | 20 minutes (complete by TLC) |

| Yield | 85–95% |

This method produces this compound in high yields with minimal side products due to the controlled addition and reflux conditions. The reaction mixture requires venting due to rapid solvent boiling upon reagent addition.

Esterification Method

Principle

Esterification involves reacting 3-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid, to form this compound and water. The reaction equilibrium is driven towards ester formation by refluxing and removal of water.

Reaction Conditions

- Reactants: 3-hydroxyoctanoic acid and ethanol.

- Catalyst: Concentrated sulfuric acid.

- Temperature: Reflux (typically 70–80 °C).

- Duration: Several hours until equilibrium is reached.

- Workup: Separation of the ester layer, washing, drying, and purification.

Industrial Considerations

In industrial settings, continuous esterification processes are employed where reactants are continuously fed and products removed to shift the equilibrium towards ester formation, enhancing yield and process efficiency.

Additional Reaction Transformations

This compound can undergo further chemical modifications, which are relevant for synthetic versatility:

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | Potassium permanganate (acidic) | Ethyl 3-oxooctanoate |

| Reduction | Lithium aluminum hydride (anhydrous ether) | Ethyl 3-hydroxyoctanol |

| Substitution | Thionyl chloride | Ethyl 3-chlorooctanoate |

These transformations allow functional group interconversions from the hydroxyl group, expanding the compound's utility in organic synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reformatsky Reaction | Zinc, octanal, ethyl bromoacetate | Reflux THF, 66 °C, 20 min | 85–95 | Rapid, economical, minimal side products |

| Esterification | 3-hydroxyoctanoic acid, ethanol, H2SO4 | Reflux, several hours | Moderate to High | Continuous process improves industrial yield |

Research Findings and Practical Insights

- The Reformatsky reaction is favored for its mild, neutral aqueous-compatible conditions compared to aldol or Grignard methods, which require harsh or inert atmospheres.

- Optimization at intermediate scales (0.1 mol) prevents runaway reactions and complex mixtures.

- The quick addition of reagents to refluxing zinc suspension in THF is critical for high yields.

- The esterification method, while classical, benefits from continuous removal of water to drive the reaction forward industrially.

- Subsequent chemical modifications of this compound extend its synthetic applications.

Applications De Recherche Scientifique

Chemistry

Ethyl 3-hydroxyoctanoate serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Biochemistry

The compound plays a crucial role in biochemical pathways , particularly those involving lipid metabolism. It interacts with enzymes such as esterases, which hydrolyze it into 3-hydroxyoctanoic acid and ethanol, further participating in metabolic processes .

Medicine

Research has indicated potential therapeutic properties of this compound due to its structural similarity to bioactive lipids. It has been studied for its applications in wound healing and as a component in biocompatible materials . For instance, dressings made from poly(3-hydroxyoctanoate) (P(3HO)) have shown promising results in promoting tissue regeneration without inducing significant inflammatory responses .

Food Industry

In the food sector, this compound is utilized as a flavoring agent due to its pleasant fruity aroma profile . Its application is regulated to ensure safety and efficacy within specified usage levels.

This compound exhibits various biological activities, influencing cellular processes and signaling pathways:

- Enzymatic Interaction : It modulates lipid metabolism by interacting with esterases.

- Cellular Effects : The compound can affect gene expression related to energy homeostasis .

- Metabolic Pathways : It is involved in lipid metabolism and can enhance energy production at low doses while exhibiting potential toxicity at high doses .

Wound Healing Applications

A study explored the use of P(3HO)-based dressings that incorporated this compound. These dressings demonstrated anti-inflammatory properties and supported tissue regeneration effectively . The results indicated that such materials could significantly enhance wound healing processes.

Flavoring Agent Studies

Research has confirmed that this compound possesses desirable flavoring properties, making it a candidate for use in food products . Its fruity aroma makes it particularly appealing for flavoring applications.

Mécanisme D'action

The mechanism of action of ethyl 3-hydroxyoctanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways. The hydroxyl group on the third carbon allows for specific interactions with molecular targets, facilitating its incorporation into metabolic processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Esters in Fermentation Products

Ethyl 3-hydroxyoctanoate shares structural similarities with other esters, particularly those with medium-chain hydroxy or oxo groups. Key comparisons in fermentation matrices include:

Table 1: Concentrations of this compound and Analogues in Huaniu Apple Cider (μg/L)

| Compound | Concentration (μg/L) |

|---|---|

| This compound | 2.15 ± 0.11 |

| Ethyl (Z)-4-decenoate | 2.43 ± 0.02 |

| Propyl octanoate | 2.28 ± 0.03 |

| 4-Chloro-3-hydroxybutyl ester | 2.22 ± 0.01 |

This compound exhibits lower concentrations than Ethyl (Z)-4-decenoate but higher than 3-Octanone (0.85 ± 0.02 μg/L) (). In coffee-grounds craft beer, its retention time (13.082 min) and peak area (1884.134) differ significantly from longer-chain esters like Ethyl 9-hexadecenoate (retention time: 15.215 min) ().

Comparison within Polyhydroxyalkanoates (PHAs)

This compound is structurally related to microbial polyhydroxyalkanoates (PHAs), particularly medium-chain-length (mcl) PHAs like poly(3-hydroxyoctanoate) [P(3HO)].

Table 2: Physical Properties of scl-PHAs vs. mcl-PHAs

| Property | scl-PHAs (e.g., P(3HB)) | mcl-PHAs (e.g., P(3HO)) |

|---|---|---|

| Crystallinity | High (>60%) | Low (<30%) |

| Elasticity | Brittle | Flexible |

| Thermal Stability | High | Moderate |

| Source | Alcaligenes eutrophus | Pseudomonas putida |

P(3HO), a homopolymer of 3-hydroxyoctanoate, is synthesized by Pseudomonas putida KT2440 and exhibits elastomeric properties, unlike rigid short-chain-length (scl) PHAs like poly(3-hydroxybutyrate) (). Microbial PHA copolymers (e.g., P(HB-co-HHx)) often include 3-hydroxyoctanoate as a minor component, enhancing material flexibility ().

Pharmacological and Metabolic Comparisons

This compound’s free acid form, 3-hydroxyoctanoate, is a biomarker in diabetes research. Metformin treatment increases its serum levels by 1.694–2.026-fold compared to drug-naïve patients (). This contrasts with decreased sphingomyelins and citrulline under the same conditions ().

Sensory and Receptor Activity Comparisons

This compound modulates TRP receptors, showing 97.29% activation of TRPA1 and 28.05% activation of TRPV1 in co-expressing cells (). This contrasts with geraniol, which exhibits weaker TRPA1 inhibition (82.52% activation). Such receptor interactions may explain its role in food aroma perception, differentiating it from non-hydroxy esters like ethyl acetate.

Activité Biologique

Ethyl 3-hydroxyoctanoate (C10H20O3) is an organic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, medicine, and food science. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings.

Overview

This compound is an ester derived from octanoic acid and ethanol, characterized by a hydroxyl group on the third carbon of the octanoic acid chain. It has a pleasant fruity odor and is utilized in flavoring and as an intermediate in organic synthesis. The compound's molecular weight is approximately 188.26 g/mol .

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways:

- Enzymatic Interaction : This compound interacts with esterases, enzymes that catalyze the hydrolysis of ester bonds. This reaction converts this compound into 3-hydroxyoctanoic acid and ethanol, which can further participate in metabolic processes.

- Cellular Effects : this compound influences cell signaling pathways by modulating the activity of enzymes involved in lipid metabolism. It can also affect gene expression related to energy homeostasis.

- Metabolic Pathways : The compound is involved in lipid metabolism, being hydrolyzed by esterases to yield products that are further metabolized through fatty acid oxidation pathways .

This compound has been studied for its biochemical properties, including its stability under various conditions and its effects on cellular functions. Key findings include:

- Stability : The stability of this compound can be influenced by environmental factors such as temperature and pH. Over time, it may degrade into by-products that affect cellular function.

- Dosage Effects : In animal models, low doses of this compound have been shown to enhance lipid metabolism and energy production, while high doses can exhibit toxic effects.

Case Studies

- Wound Healing Applications : this compound has been explored in the context of wound healing due to its structural similarity to bioactive lipids. In studies involving poly(3-hydroxyoctanoate) (P(3HO)), dressings incorporating this polymer demonstrated anti-inflammatory properties and supported tissue regeneration without inducing significant inflammatory responses .

- Flavoring Agent Studies : Research has indicated that this compound possesses desirable flavoring properties, making it a candidate for use in the food industry as a flavoring agent due to its fruity aroma profile .

Data Tables

The following table summarizes key properties and effects of this compound:

| Property/Effect | Description |

|---|---|

| Molecular Formula | C10H20O3 |

| Molecular Weight | 188.26 g/mol |

| Interaction with Enzymes | Hydrolyzed by esterases to form 3-hydroxyoctanoic acid |

| Cellular Impact | Modulates lipid metabolism and gene expression related to energy homeostasis |

| Stability Factors | Temperature, pH, presence of other chemicals |

| Dosage Effects | Low doses enhance metabolism; high doses may be toxic |

| Application | Flavoring agent; potential in wound healing materials |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Ethyl 3-hydroxyoctanoate in laboratory settings?

- Methodological Answer : this compound can be synthesized via esterification of 3-hydroxyoctanoic acid with ethanol, catalyzed by acidic or enzymatic conditions. Purification typically involves solvent extraction followed by column chromatography. Characterization employs techniques such as thin-layer chromatography (TLC) with hexane/ethyl ether (70:30) for purity assessment , gas chromatography (GC) for quantitative analysis, and mass spectrometry (MS) or nuclear magnetic resonance (NMR) for structural confirmation . For comparative studies, methyl esters (e.g., Mthis compound) may serve as analogs to optimize reaction conditions .

Q. How is this compound distinguished from structurally similar esters in analytical workflows?

- Methodological Answer : Differentiation relies on spectral and chromatographic data. For example, NMR can identify the ethyl ester group (δ ~1.2–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for CH₂ in the ester moiety) versus methyl or propyl analogs . GC retention times and MS fragmentation patterns further distinguish homologs. Reference standards and databases (e.g., CAS 1576-85-8 for this compound) are critical for validation .

Q. What safety protocols are recommended for handling this compound in laboratory environments?

- Methodological Answer : While direct safety data for this compound is limited, protocols for analogous hydroxyesters apply. Use personal protective equipment (PPE), including gloves and goggles, and work under fume hoods to avoid inhalation. Contaminated clothing must be removed immediately . Hazard assessments for similar compounds suggest prioritizing biodegradability studies and toxicity screening using model organisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., crystallinity, solubility) of this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in sample purity, storage conditions (-20°C recommended for stability ), or measurement techniques. A systematic approach includes:

- Reproducing synthesis/purification protocols rigorously.

- Using differential scanning calorimetry (DSC) to compare thermal properties (e.g., melting points) .

- Validating solubility profiles in solvents like chloroform or ethanol via standardized protocols .

Cross-referencing with polymer literature (e.g., PHAs) can clarify structural influences on material behavior .

Q. What experimental designs are optimal for investigating this compound's role as a monomer in medium-chain-length polyhydroxyalkanoates (mcl-PHAs)?

- Methodological Answer :

- Biosynthesis : Use microbial strains (e.g., Pseudomonas spp.) fed with octanoic acid precursors. Monitor polymer accumulation via gravimetric analysis or GC-based quantification of hydroxyalkanoate methyl esters .

- Copolymer Analysis : Characterize P(3HO) copolymers using ¹H/¹³C NMR to confirm monomer incorporation ratios . Compare mechanical properties (e.g., elasticity) with short-chain-length PHAs via tensile testing .

- Metabolic Engineering : Knockout/overexpression of phaC genes to study substrate specificity .

Q. How can this compound be leveraged in biomarker discovery studies, such as its association with metabolic disorders?

- Sample Preparation : Extract metabolites from biofluids (e.g., CSF) using acetonitrile/methanol.

- Quantification : Apply LC-MS/MS with isotopic internal standards for precision.

- Statistical Validation : Use multivariate analysis (e.g., PCA or PLS-DA) to identify associations between 3-hydroxyoctanoate levels and clinical outcomes. Adjust for covariates (e.g., Glasgow Coma Scale) via logistic regression .

Q. What strategies address challenges in scaling up this compound production for biopolymer research while maintaining reproducibility?

- Methodological Answer :

- Process Optimization : Use design-of-experiment (DoE) approaches to test variables (temperature, pH, substrate concentration) in fed-batch fermentations .

- Downstream Processing : Implement membrane filtration or aqueous two-phase systems for cost-effective purification .

- Quality Control : Establish batch-specific GC-MS/NMR profiles and reference databases to track impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.